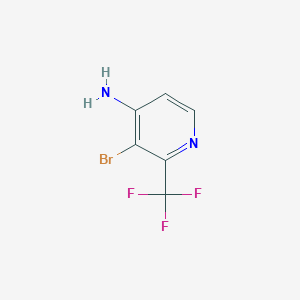

3-Bromo-2-(trifluoromethyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONLLLWXAWNGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 2 Trifluoromethyl Pyridin 4 Amine

Direct Synthesis Approaches

Direct synthesis strategies for 3-Bromo-2-(trifluoromethyl)pyridin-4-amine primarily involve two critical transformations: the selective introduction of a bromine atom and the formation of a carbon-nitrogen bond to add the amine group. The order of these steps is crucial and is determined by the directing effects of the substituents already present on the pyridine (B92270) ring.

Halogenation Strategies: Bromination of Pyridine Precursors

A key pathway to the target molecule involves the selective bromination of a 2-(trifluoromethyl)pyridin-4-amine precursor. In this electrophilic aromatic substitution reaction, the existing amino and trifluoromethyl groups exert strong influence over the position of the incoming bromine atom. The electron-donating amino group is a powerful activating and ortho-, para-directing group, while the electron-withdrawing trifluoromethyl group is a deactivating and meta-directing group. For a substrate like 2-(trifluoromethyl)pyridin-4-amine, the C-4 amino group directs electrophiles to the C-3 and C-5 positions. The C-2 trifluoromethyl group also directs to the C-3 and C-5 positions (meta to itself). This confluence of directing effects strongly favors bromination at either the C-3 or C-5 position.

The choice of brominating agent is critical for controlling the reaction's selectivity and minimizing side products.

Bromine (Br₂): Elemental bromine is a classic electrophilic brominating agent. The reaction often requires a Lewis acid catalyst to polarize the Br-Br bond, enhancing its electrophilicity. However, due to the activated nature of the aminopyridine ring, the reaction may proceed without a catalyst, although sometimes in harshly acidic media. chemicalbook.com

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for bromination. organic-chemistry.orgwikipedia.org It serves as a source of electrophilic bromine and is often preferred over liquid bromine because it is a crystalline solid, making it easier and safer to handle. masterorganicchemistry.com NBS provides a low, steady concentration of Br₂ in the reaction mixture, which can help prevent over-bromination. masterorganicchemistry.com Reactions using NBS can be initiated by acid catalysis or photochemically for radical pathways, though for activated aromatic rings, the electrophilic substitution pathway is common. researchgate.netyoutube.com

| Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid, Oleum, or with Lewis Acid catalyst | Highly reactive, cost-effective | Corrosive, volatile, can lead to polybromination |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), Acetic Acid, or CCl₄; often with a radical or acid initiator | Solid (easy to handle), highly selective, milder conditions organic-chemistry.orgthieme-connect.com | Higher cost than Br₂, byproduct (succinimide) must be removed |

Solvent: Polar protic solvents like acetic acid can facilitate the electrophilic substitution by stabilizing charged intermediates. thieme-connect.com The choice of solvent can influence the reactivity of both the substrate and the brominating agent.

Temperature: Pyridine rings are generally electron-deficient and less reactive towards electrophilic substitution than benzene, often requiring harsh conditions like high temperatures. acs.org However, the presence of a strong activating group like the C-4 amine on the precursor allows for much milder reaction temperatures. Careful temperature control is necessary to prevent side reactions and decomposition.

Catalyst: While the activated aminopyridine precursor may not strictly require a catalyst, the addition of a catalytic amount of acid can protonate NBS, increasing its electrophilicity and accelerating the reaction. youtube.com

Stoichiometry: Precise control over the molar equivalents of the brominating agent is essential to favor mono-bromination and prevent the formation of di-brominated or other poly-halogenated byproducts.

By optimizing these conditions, the bromination of 2-(trifluoromethyl)pyridin-4-amine can be directed to selectively yield this compound.

Amination Reactions for Pyridine Ring Functionalization

An alternative synthetic route involves the introduction of the amino group at a later stage, typically onto a pre-functionalized pyridine ring containing the bromo and trifluoromethyl substituents. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. acs.orgresearchgate.net This approach would typically start with a precursor such as 3,4-dihalogeno-2-(trifluoromethyl)pyridine, where the C-4 halogen is selectively replaced by an amino group.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability in constructing aryl amines from aryl halides. acs.orgnih.gov The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. researchgate.net For the synthesis of this compound, a suitable precursor like 3-bromo-4-chloropyridine (B1270894) could be reacted with an ammonia (B1221849) equivalent. The use of gaseous ammonia or its salts, such as ammonium (B1175870) sulfate, has been developed for these couplings. acs.org

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyridine and regenerate the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is critically dependent on the choice of the palladium source and, most importantly, the supporting ligand.

Palladium Source: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, and pre-formed Pd(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). chemspider.comresearchgate.net

Ligand Systems: The ligand stabilizes the palladium catalyst, prevents its decomposition, and modulates its reactivity to promote the desired bond formation. Early systems utilized chelating bisphosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). acs.org More recently, highly effective and sterically bulky, electron-rich monophosphine ligands have been developed. These include biaryl phosphine (B1218219) ligands (e.g., XPhos, tBuBrettPhos) and ferrocene-based ligands (e.g., Josiphos), which can provide highly active catalysts capable of coupling even challenging substrates like aryl chlorides. researchgate.netacs.org

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), which can improve tolerance for sensitive functional groups. researchgate.netmit.edu

| Palladium Precursor | Ligand | Base | Typical Reaction Conditions |

|---|---|---|---|

| Pd(OAc)₂ | dppp (1,3-Bis(diphenylphosphino)propane) | NaOt-Bu | Toluene, 80-110 °C acs.org |

| Pd₂(dba)₃ | BINAP ((±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | NaOt-Bu or Cs₂CO₃ | Toluene, 80-110 °C chemspider.com |

| Pd(OAc)₂ | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | K₃PO₄ | t-BuOH or Dioxane, 80-110 °C |

| tBuBrettPhos Pd G3 | tBuBrettPhos (pre-incorporated) | LHMDS | Dioxane, Room Temp to 100 °C acs.org |

The careful selection of the catalyst-ligand-base combination is essential to achieve high yields and efficiency in the synthesis of this compound via a palladium-catalyzed amination pathway.

Introduction of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (-CF3) group onto a pyridine scaffold is a critical step in the synthesis of many valuable compounds. This group's strong electron-withdrawing nature can significantly alter the chemical and physical properties of the parent molecule. jst.go.jp Several methods have been developed for this transformation, each with distinct advantages and applications.

Chlorine/Fluorine Exchange Methodologies from Trichloromethylpyridine Derivatives

One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines is through the halogen exchange (HALEX) reaction of trichloromethylpyridine precursors. jst.go.jpnih.gov This process involves replacing the chlorine atoms of a trichloromethyl (-CCl3) group with fluorine atoms.

The first synthesis of a trifluoromethyl-bearing aromatic compound in 1898 utilized antimony trifluoride to convert benzotrichloride (B165768) to benzotrifluoride. A similar principle was later applied to pyridine derivatives. nih.gov The typical procedure involves treating a substituted trichloromethylpyridine with a fluorinating agent, most commonly hydrogen fluoride (B91410) (HF). nih.govgoogle.com This reaction can be performed in either the liquid or vapor phase.

Key Features of Chlorine/Fluorine Exchange:

Reagents: Anhydrous hydrogen fluoride (HF) is the most common fluorinating agent, often used under pressure. Other agents like antimony trifluoride (SbF3) can also be employed. nih.govgoogle.com

Precursors: The starting materials are trichloromethylpyridines, which can be synthesized by the chlorination of picolines (methylpyridines). nih.gov

Conditions: The reaction conditions are often harsh, requiring high temperatures (>300°C for vapor-phase reactions) and specialized equipment to handle corrosive HF. nih.gov

Industrial Relevance: This method is used for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govresearchoutreach.org

A simultaneous vapor-phase chlorination/fluorination process has also been developed, which offers a direct, one-step route from picolines to chloro-trifluoromethylpyridines. nih.gov While efficient, this method can produce a mixture of chlorinated by-products. nih.gov

Table 1: Comparison of Chlorine/Fluorine Exchange Reaction Phases

| Feature | Liquid-Phase Reaction | Vapor-Phase Reaction |

|---|---|---|

| Temperature | Lower (e.g., 150-170°C) | Higher (>300°C) |

| Pressure | Atmospheric or superatmospheric | Typically atmospheric |

| Catalyst | May not require a catalyst | Often uses transition metal-based catalysts (e.g., iron fluoride) |

| Advantages | Milder conditions than vapor-phase | Can be a one-step process from picoline |

| Disadvantages | May require longer reaction times | High energy consumption, potential for by-products |

Direct Trifluoromethylation using Trifluoromethyl Copper Reagents

Direct trifluoromethylation involves introducing the -CF3 group in a single step onto the pyridine ring. Copper-catalyzed methods are particularly prominent in this area. jst.go.jpbeilstein-journals.org These reactions typically use a trifluoromethyl source that forms a trifluoromethyl copper (CuCF3) species, which then reacts with a halogenated pyridine, such as a bromo- or iodopyridine. jst.go.jpnih.gov

The development of stable and effective trifluoromethylating agents has been crucial for the advancement of this methodology. Reagents can be categorized as nucleophilic, electrophilic, or radical sources of the CF3 group. beilstein-journals.org For instance, trifluoromethyltrimethylsilane (TMSCF3) is a common nucleophilic source, while Togni's reagents are effective electrophilic sources. beilstein-journals.orgrsc.orgresearchgate.net

Copper's role is often to facilitate the formation of the key CuCF3 intermediate or to mediate a single electron transfer (SET) process to generate a CF3 radical. beilstein-journals.orgnih.gov

Table 2: Examples of Copper-Mediated Trifluoromethylation Reactions

| Trifluoromethyl Source | Type | Substrate Example | Key Features |

|---|---|---|---|

| TMSCF₃ (with Cu catalyst) | Nucleophilic | Heteroarenes, electron-deficient arenes | Enables direct C-H activation under oxidative conditions. nih.gov |

| Togni's Reagent (with Cu catalyst) | Electrophilic | Imidazopyridines, N,N-dialkylhydrazones | Mild reaction conditions, often at room temperature. beilstein-journals.orgresearchgate.net |

| Langlois' Reagent (NaSO₂CF₃) | Radical | Aryldiazonium salts | Involves a radical process and can be performed under Sandmeyer-type conditions. nih.gov |

N-Trifluoromethylation Strategies (e.g., involving CS₂ and AgF with amines)

While the primary focus for synthesizing this compound is on C-trifluoromethylation, N-trifluoromethylation strategies represent another facet of introducing the -CF3 group into nitrogen-containing molecules. chinesechemsoc.org These methods are used to attach a trifluoromethyl group directly to a nitrogen atom, which can significantly lower the basicity of an amine due to the powerful electron-withdrawing effect of the CF3 group. chinesechemsoc.org

A notable one-pot method involves the reaction of a secondary amine with carbon disulfide (CS₂) and silver fluoride (AgF). chinesechemsoc.orgresearchgate.net The reaction proceeds through several key steps:

The amine first reacts with CS₂ to form a dithiocarbamate (B8719985) intermediate. chinesechemsoc.org

AgF then acts as a potent desulfurizing and fluorinating agent. chinesechemsoc.org

This leads to the formation of a thiocarbamoyl fluoride, which is subsequently converted to the N-CF3 amine. researchgate.netnih.gov

This protocol is valued for its operational simplicity and the use of readily available starting materials. chinesechemsoc.org It has been successfully applied to a wide range of secondary amines, including the late-stage modification of complex, biologically active molecules. chinesechemsoc.orgnih.gov

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative and powerful strategy for synthesizing trifluoromethylpyridines is to build the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. jst.go.jpresearchoutreach.org This "building block" approach avoids the often harsh conditions required for direct trifluoromethylation and allows for the synthesis of complex substitution patterns with high regioselectivity. nih.govresearchoutreach.org

Cyclization Reactions for Pyridine Core Assembly

Cyclocondensation reactions are the cornerstone of the building block approach. These reactions involve the molecular assembly of the six-membered pyridine ring from several smaller components. researchoutreach.org A variety of trifluoromethyl-containing building blocks are commercially available or readily synthesized for this purpose.

Common Trifluoromethyl Building Blocks:

Ethyl 4,4,4-trifluoroacetoacetate (TFAC)

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Ethyl 2,2,2-trifluoroacetate

2,2,2-trifluoroacetyl chloride researchoutreach.org

These building blocks can be reacted with other components, such as enamines or compounds with active methylene (B1212753) groups, often in the presence of ammonia or an ammonia equivalent, to construct the pyridine core. researchoutreach.org For example, flonicamid, an insecticide containing a 4-trifluoromethyl-pyridine structure, is synthesized via a condensation reaction in the presence of ammonia. researchoutreach.org

Multi-Step Syntheses from Diverse Precursors

The construction of highly substituted trifluoromethylpyridines often requires multi-step synthetic sequences. These routes offer flexibility in introducing various functional groups onto the pyridine ring in a controlled manner.

For instance, the synthesis of 2-Bromo-4-(trifluoromethyl)pyridine, a key intermediate for the pharmaceutical relacorilant, starts from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov Similarly, 2-Amino-4-(trifluoromethyl)pyridine, an intermediate for bimiralisib, can be prepared from 2,4-dichloro-4-(trifluoromethyl)pyridine, which itself is derived from a building block approach. nih.gov These examples highlight how a building block is first used to create a simpler trifluoromethylpyridine, which is then elaborated through subsequent functional group manipulations (e.g., substitution, reduction, halogenation) to reach the final target molecule.

Strategic Considerations in Synthesis Optimization and Scalability

The successful synthesis of this compound on both a laboratory and industrial scale hinges on careful consideration of various strategic factors. These include the optimization of reaction parameters, the exploration of environmentally benign alternatives, and the challenges associated with scaling up the production.

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts, Stoichiometry)

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, reaction temperature, the use of catalysts, and the stoichiometry of the reactants.

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For bromination and other electrophilic substitution reactions on pyridines, solvents such as acetic acid are often employed. chemicalbook.com In other transformations, such as amination or cross-coupling reactions, a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene) may be screened to find the optimal medium. researchgate.net The ideal solvent should effectively dissolve the reactants and reagents, be inert to the reaction conditions, and facilitate product isolation.

Temperature: Reaction temperature is a crucial parameter that affects the rate of reaction. While higher temperatures generally lead to faster reactions, they can also promote the formation of undesired side products. Therefore, a careful balance must be struck. For instance, bromination reactions of aminopyridines are often carried out at low temperatures (e.g., -5°C) to control the reactivity and prevent over-bromination. chemicalbook.comgoogle.com Optimization studies often involve running the reaction at various temperatures to identify the point at which the desired product is formed at a reasonable rate with minimal impurity generation. researchgate.netresearchgate.net

Catalysts: Catalysts play a vital role in many organic transformations by lowering the activation energy and increasing the reaction rate. For instance, in the synthesis of related trifluoromethylpyridines, transition metal catalysts are employed for chlorination/fluorination reactions. nih.gov In potential cross-coupling steps to introduce the trifluoromethyl group, palladium or copper catalysts are commonly used. nih.govmdpi.com The choice of catalyst and its loading are critical parameters to optimize, as excessive catalyst loading can sometimes lead to side reactions or be economically unviable. researchgate.net

Stoichiometry: The molar ratio of reactants is another important factor to consider. Using an excess of one reactant can help to drive the reaction to completion but can also lead to purification challenges and increased cost. For example, in bromination reactions, the stoichiometry of the brominating agent (e.g., bromine) is carefully controlled to achieve the desired degree of substitution. chemicalbook.comgoogle.com

The following table provides a hypothetical example of how reaction conditions could be optimized for a key step in the synthesis of a substituted aminopyridine, based on general principles found in the literature.

Table 1: Hypothetical Optimization of a Synthetic Step

| Entry | Solvent | Temperature (°C) | Catalyst | Stoichiometry (Reagent A:Reagent B) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 80 | Catalyst X (1 mol%) | 1:1.2 | 65 |

| 2 | DMF | 80 | Catalyst X (1 mol%) | 1:1.2 | 75 |

| 3 | DMF | 100 | Catalyst X (1 mol%) | 1:1.2 | 85 |

| 4 | DMF | 120 | Catalyst X (1 mol%) | 1:1.2 | 82 |

| 5 | DMF | 100 | Catalyst Y (1 mol%) | 1:1.2 | 78 |

| 6 | DMF | 100 | Catalyst X (0.5 mol%) | 1:1.2 | 80 |

| 7 | DMF | 100 | Catalyst X (1 mol%) | 1:1.5 | 90 |

Development of Alternative and Environmentally Benign Synthetic Routes

In recent years, there has been a significant push towards the development of "green" or environmentally benign synthetic methodologies in the chemical industry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of compounds like this compound, several green chemistry principles can be applied.

One approach is the use of safer and more sustainable solvents. Traditional solvents like chlorinated hydrocarbons are being replaced with greener alternatives such as water, ethanol, or ionic liquids in some pyridine syntheses. researchgate.net Solvent-free reaction conditions are also being explored, which can significantly reduce the environmental impact of a process. researchgate.net

The use of catalysts is inherently a green chemistry principle as it allows for reactions to proceed under milder conditions and with higher atom economy. The development of more efficient and recyclable catalysts is an active area of research. For example, solid-supported catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Furthermore, alternative reaction pathways that avoid the use of hazardous reagents are being investigated. For instance, traditional nitration-reduction sequences for introducing amino groups often involve strong acids and reducing agents. Milder and more selective amination methods are being developed.

Considerations for Industrial-Scale Synthesis (Scalability, Yield Optimization, Purity)

Scaling up the synthesis of a chemical compound from the laboratory to an industrial scale presents a unique set of challenges. What works well on a milligram scale may not be feasible or safe on a kilogram or ton scale.

Scalability: The scalability of a synthetic route is of paramount importance. Reactions that require cryogenic temperatures, high pressures, or the use of highly energetic or toxic reagents can be difficult and expensive to implement on a large scale. Therefore, routes that utilize milder and safer reaction conditions are preferred for industrial production. The heat transfer and mixing efficiency also become critical factors in large reactors.

Yield Optimization: On an industrial scale, even a small percentage increase in yield can translate to significant cost savings. Therefore, extensive process optimization is typically undertaken to maximize the product yield. This involves a more detailed investigation of reaction parameters than is often performed in a research laboratory setting. Statistical methods like Design of Experiments (DoE) are often employed to efficiently explore the reaction space and identify the optimal conditions.

Purity: The purity of the final product is a critical quality attribute, especially for pharmaceutical and agrochemical applications. Impurities can affect the efficacy and safety of the final product. Therefore, robust purification methods are essential for industrial-scale synthesis. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The synthetic route should be designed to minimize the formation of impurities that are difficult to separate from the final product.

The development of a commercially viable synthesis for this compound would likely involve a multi-disciplinary team of chemists and chemical engineers to address these critical considerations.

Unable to Generate Article Due to Lack of Available Scientific Data

After a comprehensive search for scholarly articles, patents, and chemical databases, it has been determined that there is insufficient publicly available scientific literature containing the specific experimental data required to generate a thorough and accurate article on the spectroscopic and analytical characterization of This compound .

The user's request specified a detailed article structured around precise spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR for Structural Elucidation

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity Assignment

Chemical Shift Analysis and Conformational Studies

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

The instructions mandated the inclusion of data tables and detailed research findings, while strictly excluding any information outside this scope.

Despite multiple targeted searches for experimental data related to "this compound," no peer-reviewed studies, publications, or public databases containing the necessary ¹H NMR, ¹³C NMR, 2D NMR, HRMS, or LC-MS data for this specific compound could be located. While information on similar or isomeric compounds exists, the strict requirement to focus solely on "this compound" prevents the use of such data.

Generating an article without this foundational experimental data would lead to speculation or the inclusion of information from other chemical entities, which would violate the core tenets of scientific accuracy and the explicit instructions of the request. Therefore, to ensure the integrity and factual basis of the response, the generation of the requested article is not possible at this time.

Spectroscopic and Analytical Characterization Techniques in Research on 3 Bromo 2 Trifluoromethyl Pyridin 4 Amine

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. These vibrations include stretching, bending, and rocking motions. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of its constituent functional groups.

For 3-Bromo-2-(trifluoromethyl)pyridin-4-amine, the key functional groups are the primary amine (-NH₂), the pyridine (B92270) ring (aromatic C-H, C=C, and C=N bonds), the trifluoromethyl group (-CF₃), and the carbon-bromine bond (C-Br). While specific experimental FT-IR data for this exact compound is not widely published, the expected absorption regions for its principal functional groups can be predicted based on established spectroscopic correlations and data from analogous structures like 4-aminopyridine (B3432731). researchgate.net

The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching of the pyridine ring would appear around 3000-3100 cm⁻¹. The characteristic vibrations of the pyridine ring itself, involving C=C and C=N stretching, produce a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net The strong electron-withdrawing trifluoromethyl group gives rise to intense C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, generally below 700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1650 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 (strong, multiple bands) |

| Bromo Substituent | C-Br Stretch | < 700 |

Fourier-Transform Raman (FT-Raman) spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser. A key difference is the selection rules: IR activity requires a change in the molecule's dipole moment during a vibration, whereas Raman activity requires a change in polarizability.

This complementarity is particularly useful in analyzing molecules like this compound. Symmetric vibrations and bonds involving heavier atoms or non-polar groups, which may be weak or silent in the IR spectrum, often produce strong signals in the Raman spectrum. For instance, the symmetric "breathing" mode of the pyridine ring is a classic example of a vibration that is strong in Raman. The C-Br and C-CF₃ bonds are also expected to be well-defined in the Raman spectrum.

In studies of similar substituted pyridines, Raman spectroscopy has been instrumental in assigning vibrational modes that are ambiguous in the IR spectrum. researchgate.net By using both FT-IR and FT-Raman, a more complete picture of the molecule's vibrational framework can be assembled, leading to a more confident structural confirmation.

Chromatographic Methods for Separation and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of synthesizing this compound, chromatographic methods are indispensable for monitoring the progress of a reaction, isolating the desired product from byproducts and unreacted starting materials, and assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying each component in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For a polar, aromatic amine like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The retention time—the time it takes for the compound to elute from the column—is a characteristic parameter under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time to that of a known standard, the compound can be identified. Furthermore, the area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

While a specific, validated HPLC method for this compound is not detailed in the literature, a typical analytical method would involve the conditions outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in synthetic organic chemistry. It is primarily used for the qualitative monitoring of reactions and for determining the appropriate solvent system for a larger-scale purification by flash chromatography.

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the eluent). The eluent ascends the plate via capillary action, and the components of the spotted mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The result is visualized, often under UV light, and the retention factor (Rƒ) for each spot is calculated. The Rƒ is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

By comparing the Rƒ values of spots in the reaction mixture to those of the starting materials and the expected product, a chemist can quickly determine if the reaction is complete. For compounds similar to this compound, typical TLC conditions are described below.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Mixture of a non-polar and a polar solvent (e.g., Ethyl Acetate (B1210297)/Pentane (B18724) or Dichloromethane/Methanol) |

| Visualization | UV light (254 nm) |

When a chemical synthesis is complete, the crude product must be purified. Flash chromatography is the standard method for preparative-scale purification in research laboratories. It is an air-pressure-driven version of column chromatography that is faster and more efficient than the traditional gravity-fed method.

The crude reaction mixture is loaded onto the top of a glass column packed with a solid adsorbent, usually silica gel. A solvent system, predetermined by TLC analysis to give good separation, is then pushed through the column with positive pressure. The components of the mixture travel down the column at different rates and are collected in separate fractions as they elute.

The choice of solvent system (eluent) is critical for successful purification. For polar aromatic amines, a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate is commonly used. The polarity of the eluent is carefully optimized to ensure that the desired compound, this compound, separates cleanly from any impurities.

| Stationary Phase | Typical Mobile Phase (Eluent) System | Elution Order |

|---|---|---|

| Silica Gel | Gradient of Ethyl Acetate in Hexanes or Pentane | Less polar compounds elute first, followed by more polar compounds. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state.

Principles of X-ray Crystallography:

The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms within the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, allowing for the measurement of bond lengths, bond angles, and torsional angles.

Application to this compound:

While a specific crystal structure for this compound has not been reported in publicly accessible databases, a crystallographic analysis would provide invaluable insights into its molecular geometry. Key structural features that would be elucidated include:

Planarity of the Pyridine Ring: Confirmation of the aromatic pyridine ring's planarity.

Conformation of Substituents: The precise orientation of the bromo, trifluoromethyl, and amine groups relative to the pyridine ring.

Intermolecular Interactions: Identification of hydrogen bonding involving the amine group and the pyridine nitrogen, as well as potential halogen bonding involving the bromine atom. These interactions are crucial in determining the crystal packing and influencing the compound's physical properties.

Hypothetical Crystallographic Data Table:

Should a single crystal X-ray diffraction study be performed on this compound, the resulting data would be presented in a standardized format. A hypothetical data table is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 785.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.98 |

| R-factor (%) | < 5 |

Note: The values in this table are hypothetical and serve as an example of the data generated from an X-ray crystallographic experiment.

The insights gained from X-ray crystallography are complemented by other spectroscopic techniques that probe the molecule's structure and connectivity in different states.

Computational Chemistry and Theoretical Modeling Studies of 3 Bromo 2 Trifluoromethyl Pyridin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. For 3-Bromo-2-(trifluoromethyl)pyridin-4-amine, DFT calculations would be instrumental in predicting a variety of its fundamental chemical characteristics.

Geometry Optimization and Molecular Structure Prediction

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the pyridine (B92270) ring and its substituents (bromo, trifluoromethyl, and amine groups). The resulting optimized structure provides a three-dimensional representation of the molecule, which is crucial for understanding its reactivity and interactions.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | Value |

| C-CF3 Bond Length | Value |

| C-NH2 Bond Length | Value |

| Pyridine Ring Bond Angles | Value Range |

Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

Vibrational Frequency Analysis and Spectroscopic Property Prediction (e.g., IR, Raman, NMR Chemical Shifts)

Once the geometry is optimized, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by simulating the vibrational modes of its chemical bonds. Each predicted peak in the spectra corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of the bonds. Furthermore, DFT can be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the 1H, 13C, and 19F nuclei present in the molecule, which are invaluable for experimental characterization.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative)

| Spectroscopic Data | Predicted Values |

|---|---|

| Key IR Frequencies (cm-1) | N-H stretch, C-F stretch, C-Br stretch |

| Key Raman Shifts (cm-1) | Aromatic ring vibrations |

| 1H NMR Chemical Shifts (ppm) | Amine protons, Pyridine ring protons |

| 13C NMR Chemical Shifts (ppm) | Pyridine ring carbons, CF3 carbon |

| 19F NMR Chemical Shifts (ppm) | CF3 fluorine atoms |

Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

DFT calculations provide deep insights into the electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable output of electronic structure analysis. It visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other chemical species.

Table 3: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Gap | Value (eV) |

| Electron Affinity | Value (eV) |

| Ionization Potential | Value (eV) |

Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

Thermodynamic Properties at Varying Temperatures

DFT calculations can also be used to predict the thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. These properties are essential for understanding the molecule's stability and its behavior in chemical reactions under various conditions.

Table 4: Predicted Thermodynamic Properties of this compound at Standard Conditions (Illustrative)

| Property | Predicted Value |

|---|---|

| Enthalpy (H) | Value (kcal/mol) |

| Entropy (S) | Value (cal/mol·K) |

| Gibbs Free Energy (G) | Value (kcal/mol) |

Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

Computational Approaches in Structure-Activity Relationship (SAR) Prediction

Molecular Docking for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as this compound, and a biological target, typically an enzyme or a receptor. While specific docking studies solely focused on this compound are not extensively detailed in publicly available literature, the principles of molecular docking can be applied to understand its potential interactions based on its structural features.

The pyridine ring, substituted with a bromine atom, a trifluoromethyl group, and an amine group, presents multiple points for potential interactions within a protein's binding pocket. The nitrogen atom of the pyridine ring and the exocyclic amine group can act as hydrogen bond acceptors and donors, respectively. The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. The lipophilic trifluoromethyl group can engage in hydrophobic interactions.

For instance, in the context of kinase inhibition, a common target for pyridine-containing compounds, the amine group could form a critical hydrogen bond with the hinge region of the kinase, a pattern observed for many kinase inhibitors. The trifluoromethyl group could occupy a hydrophobic pocket, while the bromine atom could form a halogen bond with a backbone carbonyl oxygen.

A hypothetical docking scenario could involve a target protein where the binding site has the following characteristics:

| Interaction Type | Potential Interacting Residue (Example) | Corresponding Moiety on this compound |

| Hydrogen Bond Donor | Glutamic Acid, Aspartic Acid | Pyridine Nitrogen |

| Hydrogen Bond Acceptor | Serine, Threonine, Backbone NH | Amino Group |

| Halogen Bond | Backbone Carbonyl Oxygen | Bromine Atom |

| Hydrophobic Interaction | Leucine, Isoleucine, Valine | Trifluoromethyl Group, Pyridine Ring |

Such predictive models are invaluable for identifying potential biological targets for this compound and for designing derivatives with enhanced affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Active Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com These models are then used to predict the activity of new, unsynthesized compounds. For a series of analogs of this compound, a QSAR study would involve synthesizing a library of related molecules and testing their biological activity against a specific target.

The development of a QSAR model for derivatives of this compound would typically follow these steps:

Data Set Generation: A series of compounds would be synthesized where the substituents on the pyridine ring are varied. For example, the bromine atom could be replaced with other halogens or small alkyl groups, and the amine group could be functionalized.

Descriptor Calculation: For each compound, a set of molecular descriptors would be calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation might look like:

Biological Activity = c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume) + constant

Where c1, c2, and c3 are coefficients determined by the regression analysis. This equation would suggest that higher hydrophobicity and dipole moment are beneficial for activity, while a larger molecular volume is detrimental.

The insights gained from such a QSAR model would be instrumental in the rational design of new, more potent compounds based on the this compound scaffold. mdpi.com For example, if the model indicates that electron-withdrawing substituents at a particular position enhance activity, medicinal chemists can focus their synthetic efforts on incorporating such groups.

The application of these computational tools is essential for accelerating the drug discovery process. By providing a theoretical framework for understanding ligand-target interactions and structure-activity relationships, molecular docking and QSAR studies on this compound and its analogs will undoubtedly play a significant role in the development of future therapeutic agents.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) ring makes 3-Bromo-2-(trifluoromethyl)pyridin-4-amine a valuable precursor for creating diverse and complex molecules. The bromine atom is particularly useful for transition metal-catalyzed cross-coupling reactions, while the amino group can participate in a wide range of condensation and cyclization reactions.

Precursor for Synthesizing Heterocyclic Compounds

This pyridine derivative serves as a key starting material for the synthesis of various fused heterocyclic systems. While many synthetic routes to the well-known imidazo[1,2-a]pyridine (B132010) scaffold traditionally start from 2-aminopyridines, the 4-amino substitution pattern of this compound opens pathways to other important heterocyclic cores. nih.gov For instance, 4-aminopyridine (B3432731) derivatives can be utilized in cyclocondensation reactions to form imidazo[4,5-c]pyridines, which are structurally analogous to purines and exhibit significant biological activity. nih.gov Furthermore, synthetic strategies exist for the construction of the imidazo[1,5-a]pyridine (B1214698) scaffold from 2-(aminomethyl)pyridine precursors, highlighting the versatility of aminopyridines in building diverse fused imidazole (B134444) ring systems. beilstein-journals.orgrsc.orgmdpi.com

The presence of the trifluoromethyl group can influence the reactivity of the pyridine ring and the properties of the resulting heterocyclic compounds, often enhancing metabolic stability and binding affinity to biological targets. nih.gov

Development of Novel Organic Scaffolds and Chemical Libraries

The ability to undergo various chemical transformations makes this compound an ideal substrate for generating novel organic scaffolds and constructing chemical libraries for drug discovery screening. The bromine atom allows for diversification through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, alkyl, and amino substituents. This functional handle is crucial for systematically modifying the core structure to explore chemical space and build libraries of related compounds. Such libraries are instrumental in identifying molecules with desired biological activities.

Exploration in Medicinal Chemistry Research

In medicinal chemistry, this compound is a valuable intermediate for developing new therapeutic agents. The trifluoromethyl group is a bioisostere for other chemical groups and is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and lipophilicity. nih.gov

Intermediate in the Synthesis of Pharmaceutical Candidates

Trifluoromethyl-substituted pyridines are key components in numerous active pharmaceutical ingredients. nih.gov While specific drug candidates directly synthesized from this compound are not prominently detailed in publicly available literature, structurally similar compounds are found in patented therapeutic agents. For example, related bromo-trifluoromethyl-pyridine cores are used in the synthesis of androgen receptor modulators for conditions like prostate cancer. google.comgoogleapis.com This underscores the relevance of this structural motif in the development of new drugs.

Design and Synthesis of Ligands for Specific Biological Targets

The unique electronic properties and substitution pattern of this compound make it an attractive scaffold for designing ligands that can selectively interact with biological targets like enzymes and receptors. For instance, pyridine and triazine-based compounds containing trifluoromethyl groups have been investigated as potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are crucial targets in oncology. acs.orgelsevierpure.com The ability to modify the core structure, particularly at the bromine position, allows medicinal chemists to fine-tune the binding affinity and selectivity of these ligands for their intended targets.

Structure-Activity Relationship Studies for Modulating Biological Activity

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, aiming to optimize the biological activity of a lead compound by making systematic chemical modifications. The this compound scaffold is well-suited for such studies. The bromine atom provides a convenient point for chemical diversification, allowing researchers to introduce various substituents and study their effect on biological activity. researchgate.net

SAR studies on related heterocyclic compounds have shown that the presence and position of halogen and trifluoromethyl groups can significantly impact the potency and selectivity of molecules targeting enzymes like kinases or receptors. mdpi.com By synthesizing a library of derivatives from this versatile building block, researchers can systematically probe the interactions with a biological target and develop a comprehensive understanding of the structural requirements for optimal activity.

Radioligand Development for Positron Emission Tomography (PET) Imaging Research

The unique structural characteristics of this compound make it a compound of interest in the development of novel radioligands for Positron Emission Tomography (PET) imaging. The trifluoromethyl (CF3) group is of significant interest in the design of PET radiopharmaceuticals. nih.gov Specifically, radiolabeled 4-aminopyridine (4AP) derivatives have been explored for their potential in imaging demyelinating diseases. nih.govrsc.org

Research into the synthesis of ¹¹C-trifluoromethylated derivatives of 4AP has provided insights that underscore the potential utility of precursors like this compound. nih.govrsc.org In studies involving the radiolabeling of pyridine precursors with a halo group (iodo or bromo), it was found that the position of the halogen significantly influences reaction yields. nih.gov For instance, a higher yield of the desired ¹¹C-trifluoromethyl product was achieved when the bromo group was in the 3-position compared to the 2-position, a phenomenon consistent with the ortho effect described in non-radioactive trifluoromethylation of heteroaryl halides. nih.gov

This synthetic accessibility is crucial for producing candidate radiotracers with high molar activity and radiochemical purity, which are essential for successful PET imaging studies. nih.gov A study involving [¹¹C]3-trifluoromethyl-4-aminopyridine demonstrated good brain penetration and suitable kinetics for a ¹¹C-labelled compound in a healthy monkey, indicating its potential as a useful tracer for demyelinating diseases. nih.gov Given these findings, this compound represents a valuable precursor, whose bromo substituent can be leveraged for introducing positron-emitting isotopes, thereby enabling the development of new PET radioligands for neurological research.

Applications in Agrochemical Research

Intermediate in Agrochemical Synthesis and Compound Design

In the field of agrochemical research, trifluoromethylpyridine (TFMP) derivatives are recognized as a critical structural motif for active ingredients used in crop protection. nih.govresearchgate.net The incorporation of a trifluoromethyl group into a pyridine ring can significantly influence the biological activity and physical properties of a compound. nih.gov These derivatives have been successfully commercialized as herbicides, insecticides, and fungicides. jst.go.jprsc.org

While relatively few commercialized agrochemicals currently incorporate a 4-trifluoromethyl-substituted pyridine moiety, the structural class remains an active area of research. nih.govjst.go.jp Compounds containing the trifluoromethyl pyridine core have demonstrated excellent anti-viral, anti-bacterial, and insecticidal activities in various studies. rsc.org For example, novel trifluoromethylpyridine amide derivatives containing sulfur have shown notable activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum. rsc.org

Therefore, this compound serves as a valuable intermediate in the synthesis and design of new agrochemicals. The amine and bromo functionalities on the pyridine ring provide reactive sites for further chemical modification, allowing for the construction of a diverse library of candidate compounds. The presence of the trifluoromethyl group is known to enhance properties like metabolic stability and membrane permeability, which are desirable attributes for effective agrochemicals. acs.org

Materials Science Applications

Synthesis of Advanced Materials with Specific Functionalities

The unique combination of a pyridine ring, a bromine atom, a trifluoromethyl group, and an amine substituent positions this compound as a versatile building block for the synthesis of advanced materials. pipzine-chem.comchemscene.com Pyridine derivatives are widely utilized in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The bromine atom on the compound is particularly useful, as it can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the facile introduction of various aryl or alkyl groups, enabling the construction of complex, conjugated molecular architectures essential for functional organic materials.

Furthermore, the trifluoromethyl group can be used to fine-tune the electronic properties, stability, and processability of the resulting materials. rsc.org The trifluoromethoxy (OCF3) group, which shares some properties with the CF3 group, is known to be beneficial in the development of new materials. rsc.org The pyridine nitrogen and the amino group can also be used to influence intermolecular interactions or to coordinate with metal ions, leading to the formation of functional coordination polymers or metal-organic frameworks (MOFs). The inherent properties of this compound provide a platform for creating novel materials with specific, tailored functionalities for a range of applications. pipzine-chem.comevitachem.com

Catalysis and Ligand Design

Development of Novel Catalytic Systems

In the realm of catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal-based catalysts. Substituted pyridines are a foundational component in the architecture of many successful ligands. The compound this compound offers multiple features that make it an attractive scaffold for developing novel ligands for catalytic systems.

The pyridine nitrogen and the exocyclic amino group provide two potential coordination sites for binding to a metal center, allowing for the formation of stable chelate complexes. The electronic properties of the resulting metal complex can be systematically modulated by the electron-withdrawing trifluoromethyl group. This ability to tune the electronic environment of the metal center is crucial for optimizing catalytic performance.

Research has shown that complex Iridium(III) photocatalysts incorporating ligands with trifluoromethyl-substituted pyridine moieties are effective in photoredox catalysis. acs.org The bromine atom on this compound offers a convenient handle for further derivatization. It can be replaced or used in cross-coupling reactions to attach the ligand scaffold to other molecular fragments or solid supports, facilitating the creation of more complex ligand architectures or heterogeneous catalysts. This synthetic versatility allows for the rational design of new catalytic systems for a wide array of chemical transformations. chemscene.com

Table 1: Summary of Applications for this compound

| Field of Application | Specific Role of the Compound | Key Structural Features Utilized |

|---|---|---|

| PET Imaging Research | Precursor for radioligand synthesis | Bromo group for radiolabeling; Trifluoromethyl-4-aminopyridine core for targeting |

| Agrochemical Research | Intermediate for novel pesticides | Amine and bromo groups for derivatization; CF3 group for enhanced bioactivity |

| Materials Science | Building block for functional materials | Bromo group for cross-coupling reactions; Pyridine and CF3 groups for electronic properties |

| Catalysis and Ligand Design | Scaffold for novel ligand synthesis | Pyridine nitrogen and amino group for metal coordination; CF3 and bromo groups for tuning |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-aminopyridine (4AP) |

| [¹¹C]3-trifluoromethyl-4-aminopyridine |

| Flonicamid |

| Pyroxsulam |

| Xanthomonas oryzae pv. oryzae (Xoo) |

2 Design of Chelating Ligands for Metal Complexes and Supramolecular Structures

The strategic design of chelating ligands is fundamental to the development of novel metal complexes and supramolecular assemblies with tailored properties. The compound this compound serves as a compelling building block in this context due to its unique combination of functional groups. The spatial arrangement of the amino group and the pyridine nitrogen atom allows for the formation of stable chelate rings with metal ions. Concurrently, the presence of a bromine atom and a trifluoromethyl group provides specific electronic and steric characteristics that can be exploited in the design of sophisticated molecular architectures.

The 4-amino group and the nitrogen atom of the pyridine ring can act as a bidentate N,N-donor, creating a five-membered chelate ring upon coordination to a metal center. This chelation is a key feature in the formation of stable metal complexes. The trifluoromethyl group at the 2-position, being strongly electron-withdrawing, is expected to decrease the Lewis basicity of both the pyridine nitrogen and the exocyclic amino group. This electronic effect can influence the coordination strength and, consequently, the stability and reactivity of the resulting metal complexes.

The bromine atom at the 3-position introduces a site for potential halogen bonding. This non-covalent interaction can be a powerful tool in directing the self-assembly of metal complexes into predictable supramolecular structures. The interplay between the coordinative bonds of the chelating moiety and the weaker halogen bonds can lead to the formation of one-, two-, or three-dimensional networks with interesting topologies and potential applications in materials science.

Influence of Substituents on Coordination Geometry

In complexes of the type (3,5-diBAPH)₂CuX₄, where 3,5-diBAPH is 2-amino-3,5-dibromopyridinium and X is a halide, the geometry around the copper ion is typically a distorted tetrahedron. rsc.org The presence of halogen atoms on the pyridine ring can influence the packing of these complexes in the solid state through non-covalent interactions.

To illustrate the typical coordination geometries and bond parameters observed in related aminopyridine complexes, the following interactive data table summarizes crystallographic data for a representative copper(II) complex with a substituted aminopyridine ligand.

| Compound | Metal Ion | Coordination Geometry | Bond Length (M-N) (Å) | Bond Length (M-X) (Å) | Reference |

|---|---|---|---|---|---|

| (3,5-diBAPH)₂CuCl₄ | Cu(II) | Distorted Tetrahedral | - | 2.22-2.28 | rsc.org |

| (3,5-diCAPH)₂CuBr₄ | Cu(II) | Distorted Tetrahedral | - | 2.37-2.41 | rsc.org |

Note: In these examples, the aminopyridine acts as a counter-ion and is not directly coordinated to the metal center. However, they illustrate the types of structures that can be formed in the presence of halogenated aminopyridines.

Supramolecular Assembly through Halogen Bonding

The bromine atom in this compound is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). This interaction has emerged as a powerful tool for the rational design of supramolecular architectures. In the context of metal complexes derived from this ligand, the bromine atom could form halogen bonds with suitable acceptor atoms, such as oxygen or nitrogen atoms from adjacent molecules or counter-ions.

The strength and directionality of these halogen bonds can be used to control the self-assembly of the metal complexes into higher-order structures. For example, a network of halogen bonds could link individual complex units into chains, layers, or three-dimensional frameworks. The trifluoromethyl group can also participate in weaker non-covalent interactions, further influencing the packing of the molecules in the crystal lattice.

The design of supramolecular structures based on this compound would involve a careful selection of metal ions and counter-ions to promote the desired coordinative and non-covalent interactions. The interplay of these forces would allow for the construction of crystalline materials with predictable structures and potentially interesting properties, such as porosity or specific host-guest recognition capabilities.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-(trifluoromethyl)pyridin-4-amine, and what factors influence reagent selection?

Methodological Answer: The synthesis typically involves halogenation and functionalization of pyridine precursors. For example:

- Nucleophilic substitution on fluorinated pyridines (e.g., pentafluoropyridine) with ammonia or amines under controlled conditions to introduce the amino group .

- Bromination at the 3-position using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃), followed by purification via column chromatography .

- Trifluoromethylation via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using CF₃-containing boronic esters or Grignard reagents .

Key considerations : Reactivity of intermediates, steric effects from the trifluoromethyl group, and temperature control to avoid decomposition.

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry (HRMS) : Verify molecular weight (calc. for C₆H₅BrF₃N₂: 242.96 g/mol) and isotopic patterns (Br/Cl splits) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. What crystallographic challenges arise for halogenated pyridines, and how can SHELXL refine such structures?

Methodological Answer: Challenges include:

- Disorder in heavy atoms (Br) : Bromine’s high electron density can cause Fourier map artifacts. SHELXL’s PART/SUMP commands partition disordered atoms .

- Twinning : Common in polar space groups. Use TWIN/BASF parameters to model twinning ratios .

- Thermal motion : Anisotropic refinement of CF₃ groups with SIMU/DELU restraints to prevent overfitting .

Workflow : Integrate X-ray data (Mo-Kα, λ=0.71073 Å), solve via dual-space methods (SHELXT), and refine with SHELXL using Hirshfeld rigid-bond tests .

Q. How can computational methods predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Key parameters:

- MD Simulations : Study solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .

- Experimental Validation : Compare predicted vs. observed yields with Pd(PPh₃)₄ catalysts and aryl boronic acids .

Q. How do researchers address contradictions in reported synthetic yields for halogenated pyridines?

Methodological Answer:

- Systematic Replication : Reproduce methods under inert atmospheres (Ar/glovebox) to exclude moisture/O₂ interference .

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify optimal conditions via response surface modeling .

- In Situ Monitoring : Use ReactIR to track intermediate formation and side reactions (e.g., dehalogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.